molecular formula C11H8F2N2O3 B1416940 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152603-43-4

4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1416940
CAS No.: 1152603-43-4
M. Wt: 254.19 g/mol
InChI Key: IKLMANZHCBSHPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various processes such as O-alkylation, oxidation, and N-acylation . A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane .


Chemical Reactions Analysis

Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : The compound is synthesized from various starting materials and through different chemical reactions. For instance, Kasımoğulları and Arslan (2010) discussed the synthesis of pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid (Kasımoğulları & Arslan, 2010).
  • Structural and Spectral Analysis : Viveka et al. (2016) combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which included characterization by NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).

Biological and Chemical Properties

  • Antifungal Activity : Du et al. (2015) synthesized a series of pyrazole-4-carboxylic acid amides, testing their antifungal activity against phytopathogenic fungi, demonstrating moderate to excellent activities (Du et al., 2015).
  • Ionization Constants : Alkan et al. (2009) studied the ionization constants of some pyrazole carboxylic acids, revealing the effects of structure and solvent on their acidity (Alkan et al., 2009).

Material Science Applications

  • Optical Nonlinearity : Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, indicating potential for optical limiting applications (Chandrakantha et al., 2013).

Miscellaneous Applications

  • Crystal Structure Analysis : Ghosh et al. (2019) conducted a crystal structure analysis of a pyrazole carboxylic acid derivative, exploring the interplay of various hydrogen bonds in its molecular packing (Ghosh et al., 2019).
  • Fluorescent Dyes : Wrona-Piotrowicz et al. (2022) investigated pyrazole compounds containing a pyrazoolympicene chromophore, demonstrating their potential as highly fluorescent dyes (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

Target of Action

The primary target of 4-(difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid is the Transforming Growth Factor-β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with TGF-β1, leading to the inhibition of the Epithelial-Mesenchymal Transformation (EMT) . EMT is a process where epithelial cells lose their characteristics and gain properties of mesenchymal cells, which is a key event in the pathogenesis of fibrosis . The compound inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increases the expression of E-cadherin . It also significantly reduces Smad2/3 phosphorylation levels .

Biochemical Pathways

The compound affects the TGF-β1/Smad pathway . TGF-β1 induces phosphorylation of Smad2/3 protein, which then forms a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Pharmacokinetics

It’s known that the compound is used to treat rats in models of tracheal instillation of bleomycin , suggesting that it can be effectively delivered and distributed in the body.

Result of Action

The compound attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . It demonstrates therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, reducing collagen deposition, and reducing the expression of E-cadherin .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Difluoromethoxy)phenyl isocyanate”, indicates that it causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation and is toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for research on similar compounds involve evaluating their effects on various diseases. For instance, “3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid” is being studied for its effects on pulmonary fibrosis . The field of research that has benefited from the invention of multiple difluoromethylation reagents is witnessing an upsurge of metal-based methods .

Biochemical Analysis

Cellular Effects

4-(Difluoromethoxy)-1-phenyl-1H-pyrazole-3-carboxylic acid has profound effects on different cell types and cellular processes. In epithelial cells, it inhibits the epithelial-mesenchymal transition (EMT) by reducing the expression of mesenchymal markers like vimentin and increasing the expression of epithelial markers like E-cadherin . This modulation of EMT impacts cell migration and invasion, which is crucial in cancer metastasis. The compound also affects cell signaling pathways, such as the TGF-β/Smad pathway, and alters gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It inhibits enzymes like cyclooxygenase by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. The compound also affects gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes involved in inflammation and cell proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of EMT and reduced inflammation . Its stability and efficacy may decrease over extended periods, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation and inhibits EMT without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450, which convert it into various metabolites . These metabolites can then be further processed or excreted. The compound also affects metabolic flux by modulating the activity of key enzymes in pathways like glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It binds to albumin in the bloodstream, facilitating its distribution to various tissues. Within cells, it can interact with transporters like the organic anion-transporting polypeptides (OATPs), which mediate its uptake and efflux. These interactions influence its localization and accumulation in specific tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be found in the nucleus, where it affects gene expression by binding to transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell.

Properties

IUPAC Name

4-(difluoromethoxy)-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c12-11(13)18-8-6-15(14-9(8)10(16)17)7-4-2-1-3-5-7/h1-6,11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLMANZHCBSHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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